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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 3-
Ethyladamantan-1-amine hydrochloride, a known impurity of the pharmaceutical agent

Memantine. The following sections detail the analytical techniques and experimental protocols

utilized to confirm the molecular structure and purity of this compound. This document is

intended to serve as a valuable resource for researchers and professionals engaged in the

development, characterization, and quality control of adamantane-based pharmaceutical

compounds.

Introduction
3-Ethyladamantan-1-amine hydrochloride is a tertiary amine and a derivative of

adamantane, a rigid, tricyclic hydrocarbon. Its structural similarity to Memantine, an N-methyl-

D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease, makes

its identification and characterization critical. As a potential impurity in the synthesis of

Memantine, understanding its structural features is paramount for ensuring the safety and

efficacy of the final drug product. This guide outlines the standard analytical methodologies for

the complete structural elucidation of this compound.
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Physicochemical Properties
A summary of the key physicochemical properties of 3-Ethyladamantan-1-amine
hydrochloride is presented in the table below.

Property Value Reference

Chemical Name
3-Ethyladamantan-1-amine

hydrochloride

Synonyms Memantine EP Impurity D [1]

CAS Number 80121-67-1

Molecular Formula C₁₂H₂₂ClN [2]

Molecular Weight 215.76 g/mol [2]

Appearance White to Off-White Solid

Melting Point 271.5-272.0 °C

Solubility
Soluble in Methanol and

Chloroform (Slightly)

Spectroscopic and Chromatographic Data
The structural confirmation of 3-Ethyladamantan-1-amine hydrochloride is achieved through

a combination of spectroscopic and chromatographic techniques. The following sections

provide representative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

hydrogen atoms.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

0.85 Triplet 3H -CH₂CH₃

1.25 Quartet 2H -CH₂CH₃

1.40-1.60 Multiplet 6H Adamantane CH₂

1.70 Broad Singlet 6H Adamantane CH₂, CH

2.10 Broad Singlet 2H Adamantane CH

8.50 Broad Singlet 3H -NH₃⁺

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment

8.5 -CH₂CH₃

29.0 Adamantane CH₂

30.5 -CH₂CH₃

35.0 Adamantane CH

39.5 Adamantane C

45.0 Adamantane CH₂

52.0 C-NH₃⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

2800-2200 Broad, Strong N-H stretch (amine salt)

1600-1500 Medium N-H bend (amine salt)

1465 Medium CH₂ bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in the confirmation of its structure.

m/z Ratio Relative Intensity (%) Assignment

215.1 40 [M+H]⁺ (¹²C₁₂H₂₂³⁵ClN)

217.1 13 [M+H]⁺ (¹²C₁₂H₂₂³⁷ClN)

180.2 100 [M - Cl]⁺

152.2 65 [M - Cl - C₂H₅]⁺

135.1 30 [Adamantane-C₂H₅]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
Sample Preparation: 10-20 mg of 3-Ethyladamantan-1-amine hydrochloride was

dissolved in 0.7 mL of deuterated methanol (CD₃OD). Tetramethylsilane (TMS) was used as

an internal standard.

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used.

¹H NMR Acquisition:
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Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 16 ppm

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Data Processing: The raw data was processed using Bruker TopSpin software. Fourier

transformation, phase correction, and baseline correction were applied.

FT-IR Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of the attenuated total reflectance (ATR) accessory.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory

was used.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing: The spectrum was baseline corrected and the peaks were labeled using

the instrument's software.
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Mass Spectrometry
Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL.

Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray

ionization (ESI) source was used.

Data Acquisition (Positive Ion Mode):

Capillary Voltage: 4000 V

Fragmentor Voltage: 135 V

Gas Temperature: 325 °C

Gas Flow: 5 L/min

Mass Range: m/z 50-500

Data Processing: The mass spectrum was analyzed using Agilent MassHunter software.

X-ray Crystallography
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation

of a saturated solution of 3-Ethyladamantan-1-amine hydrochloride in a mixture of ethanol

and water.

Data Collection: A suitable crystal was mounted on a Bruker D8 VENTURE diffractometer

equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073

Å). Data was collected at 100 K.

Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.

Logical and Signaling Pathway Diagrams
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Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow employed for the comprehensive

structural elucidation of 3-Ethyladamantan-1-amine hydrochloride.

Experimental Workflow

Sample Preparation

Analytical Characterization

Structure Confirmation

Synthesis of 3-Ethyladamantan-1-amine HCl

Purification (Recrystallization)

NMR Spectroscopy
(1H, 13C) FT-IR Spectroscopy Mass Spectrometry X-ray Crystallography

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for structural characterization.

Putative Signaling Pathway in the Context of
Memantine's Action
As an impurity of Memantine, 3-Ethyladamantan-1-amine hydrochloride's biological

relevance is considered in the context of Memantine's mechanism of action. Memantine is an

NMDA receptor antagonist. The following diagram illustrates the simplified signaling pathway

affected by NMDA receptor modulation.[3][4]
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Simplified NMDA Receptor Signaling Pathway
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Caption: NMDA receptor signaling and drug interaction.

Conclusion
The structural elucidation of 3-Ethyladamantan-1-amine hydrochloride is successfully

achieved through a combination of modern analytical techniques. NMR, IR, and mass

spectrometry provide unambiguous evidence for the assigned structure, while X-ray
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crystallography can offer definitive proof of the three-dimensional arrangement in the solid

state. The detailed protocols and representative data presented in this guide serve as a robust

framework for the characterization and quality control of this and related adamantane

derivatives in a pharmaceutical setting. Understanding the impurity profile of active

pharmaceutical ingredients like Memantine is a critical aspect of drug development, ensuring

the safety and efficacy of therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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